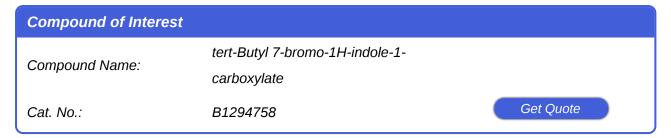


In-Depth Technical Guide: tert-Butyl 7-bromo-1H-indole-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a synthetically important intermediate in the field of medicinal chemistry. As a member of the indole family, a privileged scaffold in drug discovery, this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the 7-position offers a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step synthetic sequences. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential role in modulating key cellular signaling pathways.

Chemical and Physical Properties

A summary of the key quantitative data for **tert-Butyl 7-bromo-1H-indole-1-carboxylate** is presented in the table below for easy reference and comparison.



| Property | Value | Reference |
|------------------|------------------------|-----------|
| Molecular Weight | 296.16 g/mol | [1][2] |
| Chemical Formula | C13H14BrNO2 | [1][2][3] |
| CAS Number | 868561-17-5 | [1][2][3] |
| Appearance | Yellow liquid or solid | [3] |
| Purity | Typically ≥97% | [3] |

Note: Specific physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary based on purity.

Synthesis of tert-Butyl 7-bromo-1H-indole-1-carboxylate: An Experimental Protocol

The following is a representative experimental protocol for the N-Boc protection of 7-bromo-1H-indole to yield **tert-Butyl 7-bromo-1H-indole-1-carboxylate**. This method is adapted from a general procedure for the Boc protection of heterocyclic amines.

Materials:

- 7-bromo-1H-indole
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask



- Magnetic stirrer and stir bar
- Nitrogen or argon gas supply
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl acetate for chromatography

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 7-bromo-1H-indole (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM).
- Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents).
- Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of
 the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent
 system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot
 and the appearance of a new, less polar product spot indicate the progression of the
 reaction.
- Work-up: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.



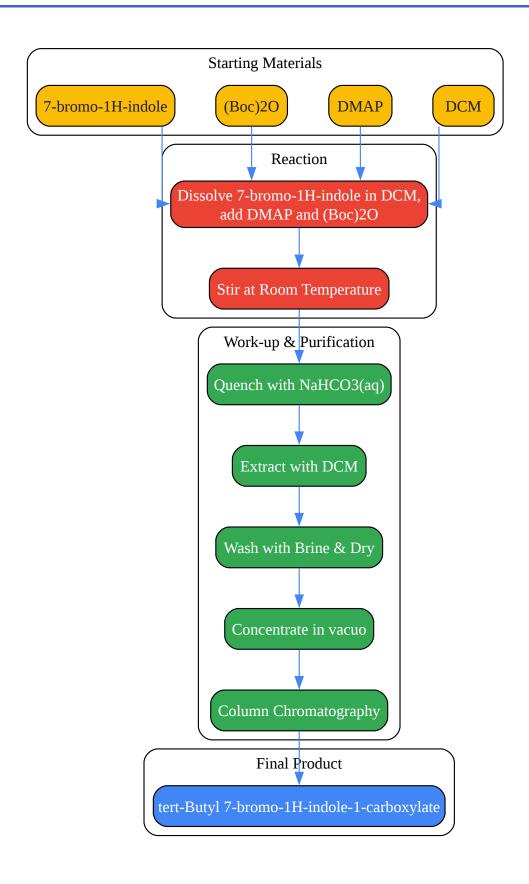




• Chromatography: The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure **tert-Butyl 7-bromo-1H-indole-1-carboxylate**.

Logical Workflow for Synthesis:





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Caption: Synthetic workflow for the N-Boc protection of 7-bromo-1H-indole.



Role in Drug Discovery and Signaling Pathways

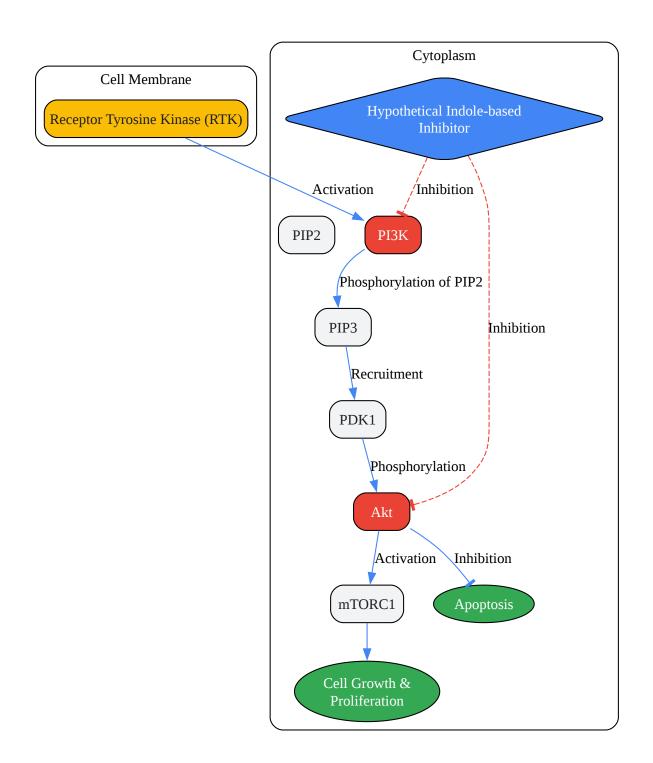
Indole derivatives are a cornerstone in medicinal chemistry, with many exhibiting potent and selective biological activities. While specific studies on **tert-Butyl 7-bromo-1H-indole-1-carboxylate** are limited in the public domain, its structural features suggest its utility as an intermediate in the synthesis of kinase inhibitors. The indole scaffold is a common feature in many small molecule inhibitors that target the ATP-binding site of various kinases.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4] Indole-containing compounds have been investigated as inhibitors of this pathway.[4] While direct evidence for **tert-Butyl 7-bromo-1H-indole-1-carboxylate** is not available, it serves as a valuable precursor for the synthesis of compounds that could potentially modulate this pathway. The 7-bromo position allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates the potential mechanism of action for a hypothetical inhibitor derived from **tert-Butyl 7-bromo-1H-indole-1-carboxylate** targeting the PI3K/Akt signaling pathway.





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Caption: Potential inhibition of the PI3K/Akt signaling pathway by a hypothetical indole-based inhibitor.

Conclusion

tert-Butyl 7-bromo-1H-indole-1-carboxylate is a key chemical intermediate with significant potential in the synthesis of novel therapeutic agents. Its well-defined structure and reactivity make it an ideal starting point for the development of libraries of complex molecules for high-throughput screening. While further research is needed to fully elucidate the biological activities of its derivatives, the foundational role of the indole nucleus in kinase inhibition suggests that this compound will continue to be of high interest to the drug discovery community. The provided synthetic protocol and conceptual framework for its application in targeting signaling pathways offer a solid basis for future research and development endeavors.

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